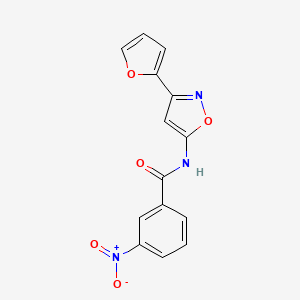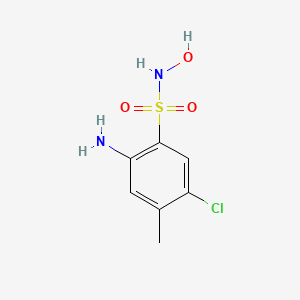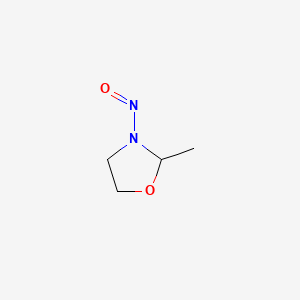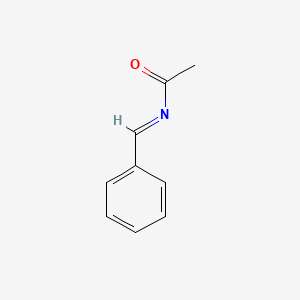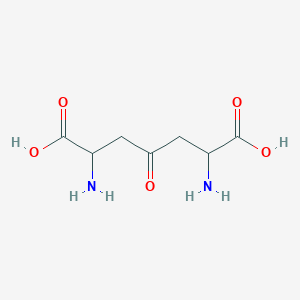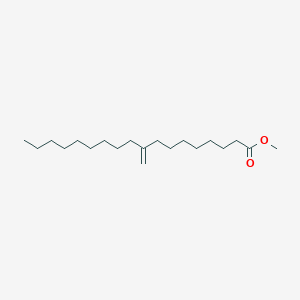
Methyl 9-methylideneoctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 9-methylideneoctadecanoate is an organic compound classified as an ester. Esters are widely known for their pleasant aromas and are commonly found in nature and various commercial products. This particular ester is derived from octadecanoic acid and features a methylidene group at the 9th position of the carbon chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 9-methylideneoctadecanoate can be synthesized through the esterification of 9-methylideneoctadecanoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired ester in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Methyl 9-methylideneoctadecanoate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: Reduction of this ester can lead to the formation of primary alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Amides or other substituted esters
Wissenschaftliche Forschungsanwendungen
Methyl 9-methylideneoctadecanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: It is used in the production of fragrances and flavorings due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of methyl 9-methylideneoctadecanoate involves its hydrolysis in biological systems to release the corresponding alcohol and acid. The ester linkage is susceptible to enzymatic cleavage by esterases, which are enzymes that catalyze the hydrolysis of esters. This process releases the active components that can exert various biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 9-methylideneoctadecanoate can be compared with other esters such as methyl octadecanoate and methyl 9-octadecenoate. While all these compounds share the ester functional group, this compound is unique due to the presence of the methylidene group at the 9th position, which can influence its reactivity and biological activity.
Similar Compounds
Methyl octadecanoate: An ester derived from octadecanoic acid without the methylidene group.
Methyl 9-octadecenoate: An ester with a double bond at the 9th position but lacking the methylidene group.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
37714-89-9 |
|---|---|
Molekularformel |
C20H38O2 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
methyl 9-methylideneoctadecanoate |
InChI |
InChI=1S/C20H38O2/c1-4-5-6-7-8-10-13-16-19(2)17-14-11-9-12-15-18-20(21)22-3/h2,4-18H2,1,3H3 |
InChI-Schlüssel |
FMWHQFYQWRCNHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=C)CCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


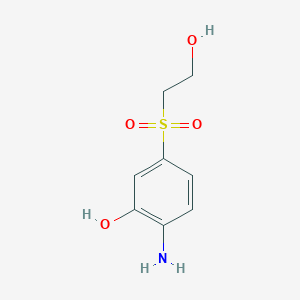
![5-Phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14668709.png)
